molecular formula C23H32N2O3S B2945660 4-(tert-butyl)-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide CAS No. 953972-76-4

4-(tert-butyl)-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide

Cat. No.: B2945660
CAS No.: 953972-76-4
M. Wt: 416.58
InChI Key: SYOHEJGDYOQGQO-UHFFFAOYSA-N
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Description

4-(tert-Butyl)-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide is a sulfonamide derivative characterized by a tert-butyl substituent on the benzene ring and a 2-phenylmorpholino-propyl chain linked to the sulfonamide nitrogen. The morpholino ring, a six-membered heterocycle containing oxygen and nitrogen, contributes to solubility and hydrogen-bonding interactions, which are critical for pharmacological activity. This compound’s structural complexity suggests applications in kinase inhibition, antimicrobial coatings, or anticoagulant intermediates, as inferred from analogous sulfonamide derivatives in the literature .

Properties

IUPAC Name

4-tert-butyl-N-[3-(2-phenylmorpholin-4-yl)propyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N2O3S/c1-23(2,3)20-10-12-21(13-11-20)29(26,27)24-14-7-15-25-16-17-28-22(18-25)19-8-5-4-6-9-19/h4-6,8-13,22,24H,7,14-18H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYOHEJGDYOQGQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NCCCN2CCOC(C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(tert-butyl)-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

  • Molecular Formula : C₁₈H₂₅N₃O₂S
  • Molecular Weight : 345.47 g/mol

This compound features a benzenesulfonamide core, which is known for its diverse biological activities, including antibacterial and anti-inflammatory properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:

  • Inhibition of Enzymatic Activity : The sulfonamide group can inhibit certain enzymes, particularly carbonic anhydrases, which play a crucial role in various physiological processes.
  • Receptor Modulation : The morpholino group may influence receptor interactions, particularly in the central nervous system, potentially impacting neurotransmitter dynamics.

Anti-inflammatory Effects

In vitro studies suggest that the compound may exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This mechanism is crucial in conditions such as arthritis and other inflammatory diseases.

Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of various benzenesulfonamides, including derivatives similar to our compound. The results indicated a significant reduction in bacterial growth at varying concentrations, suggesting potential for development as an antimicrobial agent.

Study 2: Anti-inflammatory Mechanism

Another study focused on the anti-inflammatory properties of sulfonamide derivatives. The findings revealed that these compounds could significantly reduce the levels of TNF-alpha and IL-6 in activated macrophages, indicating their potential use in treating inflammatory diseases.

Comparison with Similar Compounds

Key Research Findings and Implications

  • The tert-butyl group in 4-(tert-butyl)-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide offers a unique balance of lipophilicity and selectivity compared to halogenated or fluorinated analogues.
  • Morpholino-propyl chains enhance solubility and target engagement, as seen in kinase inhibitors () and antimicrobial agents ().

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